1-(4,5-Diphenyl-2H-1,3-dithiol-2-yl)piperidine
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Overview
Description
1-(4,5-Diphenyl-2H-1,3-dithiol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused with a 1,3-dithiol-2-yl moiety substituted with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Diphenyl-2H-1,3-dithiol-2-yl)piperidine typically involves the reaction of piperidine with 4,5-diphenyl-1,3-dithiol-2-thione under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-Diphenyl-2H-1,3-dithiol-2-yl)piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Functionalized derivatives with substituted piperidine or phenyl groups.
Scientific Research Applications
1-(4,5-Diphenyl-2H-1,3-dithiol-2-yl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4,5-Diphenyl-2H-1,3-dithiol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4,5-Diphenyl-2-imidazolethiol: Shares a similar dithiol structure but with an imidazole ring instead of a piperidine ring.
2,5-Disubstituted 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene: Contains a similar diphenyl-dithiol moiety but with a benzene ring.
[2-(2-Piperidino-4,5-dimethyl-1,3-dithiol-2-yl)-1,3-benzodithiol-2-yl]phosphonic acid diethyl ester: Features a piperidine ring and a dithiol moiety, similar to the target compound.
Uniqueness: 1-(4,5-Diphenyl-2H-1,3-dithiol-2-yl)piperidine is unique due to its specific combination of a piperidine ring with a diphenyl-dithiol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
24372-86-9 |
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Molecular Formula |
C20H21NS2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-(4,5-diphenyl-1,3-dithiol-2-yl)piperidine |
InChI |
InChI=1S/C20H21NS2/c1-4-10-16(11-5-1)18-19(17-12-6-2-7-13-17)23-20(22-18)21-14-8-3-9-15-21/h1-2,4-7,10-13,20H,3,8-9,14-15H2 |
InChI Key |
SYEPVSXQFARESX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2SC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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